molecular formula C21H22N4O3S B2625603 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448072-72-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2625603
CAS No.: 1448072-72-7
M. Wt: 410.49
InChI Key: HFMMZHLOBAOXKH-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound that features a benzo-triazole moiety and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the benzo-triazole ring through cyclization reactions, followed by the introduction of the ethanone group via acylation. The bicyclic octane structure is often synthesized through a series of cycloaddition reactions, and the phenylsulfonyl group is introduced via sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets. The benzo-triazole moiety can bind to metal ions or proteins, modulating their activity. The bicyclic octane structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity. The phenylsulfonyl group may participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone: Lacks the bicyclic octane and phenylsulfonyl groups, resulting in different chemical and biological properties.

    1-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane: Does not contain the benzo-triazole moiety, affecting its binding interactions and applications.

    2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-ethanone: Similar to the target compound but without the bicyclic octane structure, leading to different structural and functional characteristics.

Uniqueness

The uniqueness of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone lies in its combination of structural features. The presence of the benzo-triazole moiety, bicyclic octane structure, and phenylsulfonyl group provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzotriazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21(14-24-20-9-5-4-8-19(20)22-23-24)25-15-10-11-16(25)13-18(12-15)29(27,28)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMZHLOBAOXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4N=N3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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